molecular formula C15H15N3O B2995925 1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one CAS No. 2195966-34-6

1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one

Cat. No. B2995925
CAS RN: 2195966-34-6
M. Wt: 253.305
InChI Key: DPELOUBQJKCFNP-UHFFFAOYSA-N
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Description

“1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one” is a chemical compound that belongs to the class of pyrazolo[4,3-c]pyridines . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of pyrazolo[4,3-c]pyridines involves several methods including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The synthesis of similar compounds has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[4,3-c]pyridines are diverse. For instance, they can undergo cyclization to afford fused heterocyclic scaffolds bearing multiple substitution patterns . They can also react with 2-hydroxyethylhydrazine directly to give hitherto unknown 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines in high yields .

Mechanism of Action

While the exact mechanism of action of “1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one” is not specified, similar compounds have been found to inhibit phosphodiesterase PDE9A . They have also been found to inhibit TRKA, a receptor tyrosine kinase associated with the proliferation and differentiation of cells .

Future Directions

The future directions for the research on “1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient synthetic routes could also be a focus of future research .

properties

IUPAC Name

1-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-15(19)17-9-8-14-12(11-17)10-16-18(14)13-6-4-3-5-7-13/h2-7,10H,1,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPELOUBQJKCFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one

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